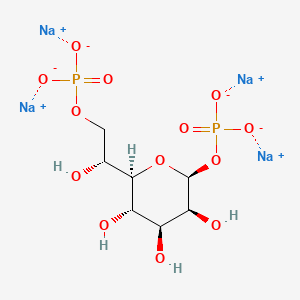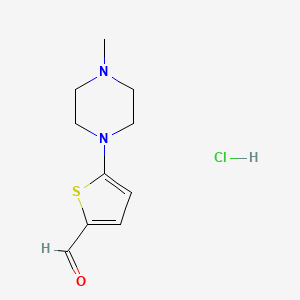
5-(4-Methylpiperazin-1-yl)thiophene-2-carboxaldehyde Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Methylpiperazin-1-yl)thiophene-2-carboxaldehyde Hydrochloride is a chemical compound with the molecular formula C10H14N2OS·HCl It is a derivative of thiophene, a sulfur-containing heterocycle, and features a piperazine ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylpiperazin-1-yl)thiophene-2-carboxaldehyde Hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.
Introduction of the Piperazine Moiety: The piperazine ring is introduced via nucleophilic substitution reactions. For example, 4-methylpiperazine can be reacted with a suitable thiophene derivative to form the desired product.
Formation of the Carboxaldehyde Group: The carboxaldehyde group can be introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of a thiophene derivative with DMF and POCl3.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylpiperazin-1-yl)thiophene-2-carboxaldehyde Hydrochloride can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
Oxidation: 5-(4-Methylpiperazin-1-yl)thiophene-2-carboxylic acid
Reduction: 5-(4-Methylpiperazin-1-yl)thiophene-2-methanol
Substitution: Various substituted derivatives depending on the electrophile used
Scientific Research Applications
5-(4-Methylpiperazin-1-yl)thiophene-2-carboxaldehyde Hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.
Biological Research: The compound is used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is explored for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Chemical Biology: The compound is used as a probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 5-(4-Methylpiperazin-1-yl)thiophene-2-carboxaldehyde Hydrochloride depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The piperazine ring is known to interact with various neurotransmitter receptors, while the thiophene ring can participate in π-π stacking interactions with aromatic amino acids in proteins. These interactions can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methylpiperazin-1-yl)methylthiophene-2-carboxylic acid dihydrochloride
- 5-(4-Methylpiperazin-1-yl)pyridin-2-amine
- 2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine
Uniqueness
5-(4-Methylpiperazin-1-yl)thiophene-2-carboxaldehyde Hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the piperazine and thiophene rings allows for versatile interactions with biological targets, making it a valuable scaffold in drug discovery and development.
Properties
Molecular Formula |
C10H15ClN2OS |
|---|---|
Molecular Weight |
246.76 g/mol |
IUPAC Name |
5-(4-methylpiperazin-1-yl)thiophene-2-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C10H14N2OS.ClH/c1-11-4-6-12(7-5-11)10-3-2-9(8-13)14-10;/h2-3,8H,4-7H2,1H3;1H |
InChI Key |
LNLZLOILOQLSHT-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(S2)C=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


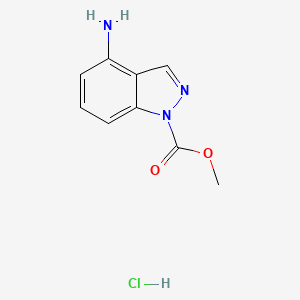
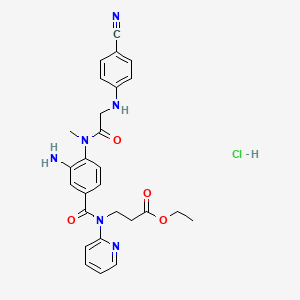


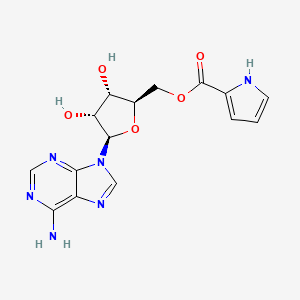
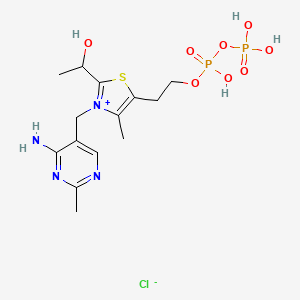

![tert-butyl N-[2-[1-(2-carbamoylthieno[3,2-b]pyridin-7-yl)piperidin-4-yl]ethyl]carbamate](/img/structure/B13861233.png)



![N-[3-(3-methyl-5-oxo-4H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B13861258.png)

